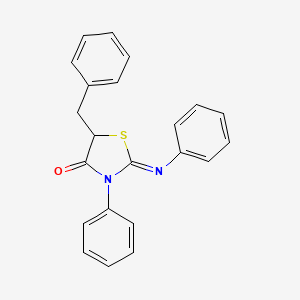

![molecular formula C20H18N2O B2844991 3-(6-苯基-2-氮杂螺[3.3]庚烷-2-甲酰)苯甲腈 CAS No. 2379972-98-0](/img/structure/B2844991.png)

3-(6-苯基-2-氮杂螺[3.3]庚烷-2-甲酰)苯甲腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

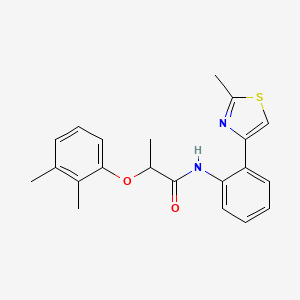

“3-(6-Phenyl-2-azaspiro[3.3]heptane-2-carbonyl)benzonitrile” is a complex organic compound. It is derived from 2-azaspiro[3.3]heptane . The compound belongs to the family of sterically constrained amino acids, which are of great interest in chemistry, biochemistry, and drug design .

Synthesis Analysis

The synthesis of 2-azaspiro[3.3]heptane-derived amino acids involves the construction of both four-membered rings in the spirocyclic scaffold by subsequent ring closure of corresponding 1,3-bis-electrophiles at 1,1-C- or 1,1-N-bis-nucleophiles . This methodology streamlines access to a wide variety of azaspiro[3.n]alkanes .Molecular Structure Analysis

The molecular structure of “3-(6-Phenyl-2-azaspiro[3.3]heptane-2-carbonyl)benzonitrile” is intricate, featuring a quaternary center embedded within azaspiro[3.n]alkanes . The compound has a molecular weight of 317.38 .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 2-azaspiro[3.3]heptane-derived amino acids are complex. They involve the construction of both four-membered rings in the spirocyclic scaffold by subsequent ring closure of corresponding 1,3-bis-electrophiles at 1,1-C- or 1,1-N-bis-nucleophiles .科学研究应用

Medicinal Chemistry and Drug Design

The synthesized compound is an analogue of natural compounds such as ornithine and GABA. These natural compounds play crucial roles in biological processes. Therefore, 3-(6-Phenyl-2-azaspiro[3.3]heptane-2-carbonyl)benzonitrile can be advantageously used in medicinal chemistry and drug design. Its unique structure may offer novel binding interactions with biological targets, potentially leading to the development of new drugs or therapeutic agents .

Intermediate in Pharmaceutical Synthesis

3-(6-Phenyl-2-azaspiro[3.3]heptane-2-carbonyl)benzonitrile: serves as an intermediate in pharmaceutical synthesis. Its incorporation into drug molecules allows for the modification of pharmacokinetic properties, enhancing bioavailability, stability, and target specificity. Researchers can explore its utility in designing novel pharmaceuticals .

Peptidomimetic Design

Sterically constrained amino acids are popular for designing peptidomimetic drugs. By mimicking the spatial arrangement of natural peptides, these compounds can interact with biological receptors effectively. The rigid spirocyclic scaffold of 3-(6-Phenyl-2-azaspiro[3.3]heptane-2-carbonyl)benzonitrile offers a unique framework for peptidomimetic design, potentially leading to innovative drug candidates .

Chemical Biology Studies

Researchers can explore the reactivity and behavior of 3-(6-Phenyl-2-azaspiro[3.3]heptane-2-carbonyl)benzonitrile in chemical biology studies. Investigating its interactions with enzymes, receptors, or other biomolecules can provide insights into its mechanism of action and potential applications in cellular processes .

Materials Science

The compound’s spirocyclic structure may find applications in materials science. Researchers can explore its use as a building block for novel materials, such as polymers, dendrimers, or supramolecular assemblies. The rigidity of the spirocyclic motif could impart unique mechanical or electronic properties to these materials .

Organic Synthesis and Methodology Development

3-(6-Phenyl-2-azaspiro[3.3]heptane-2-carbonyl)benzonitrile: can serve as a synthetic building block. Chemists may utilize it in the development of new synthetic methodologies or the construction of complex molecules. Its spirocyclic nature offers opportunities for stereocontrolled reactions and cascade processes .

作用机制

Target of Action

The primary targets of 3-(6-Phenyl-2-azaspiro[3.3]heptane-2-carbonyl)benzonitrile are currently unknown . The compound is a derivative of 6-phenyl-2-azaspiro[3.3]heptane, which is a synthetic target for drug discovery programs .

Mode of Action

It is known that azaspiro[33]heptanes can engage in intermolecular coupling reactions under visible light irradiation .

Biochemical Pathways

Azaspiro[33]heptanes are known to be valuable synthetic targets for drug discovery programs .

属性

IUPAC Name |

3-(6-phenyl-2-azaspiro[3.3]heptane-2-carbonyl)benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O/c21-12-15-5-4-8-17(9-15)19(23)22-13-20(14-22)10-18(11-20)16-6-2-1-3-7-16/h1-9,18H,10-11,13-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZQSILSXAHXGTJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC12CN(C2)C(=O)C3=CC=CC(=C3)C#N)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-{6-Phenyl-2-azaspiro[3.3]heptane-2-carbonyl}benzonitrile | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[1-(6-Phenoxypyrimidin-4-yl)piperidin-4-yl]carbonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2844914.png)

![N-[2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl]-2-thiophen-2-ylacetamide](/img/structure/B2844919.png)

![6-(3-hydroxypropyl)-4-(3,4,5-trimethoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2844923.png)

![2-(benzylthio)-1-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethanone](/img/structure/B2844927.png)

![N1-(2-ethylphenyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2844928.png)

![2-(4-(methylsulfonyl)phenyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2844929.png)

![3-(4-chlorophenyl)-9-(3-hydroxypropyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2844930.png)